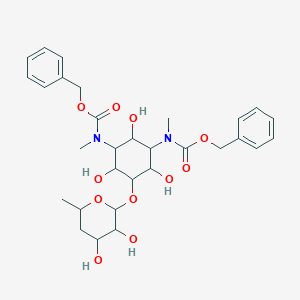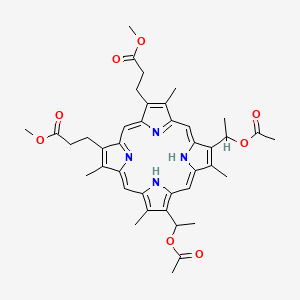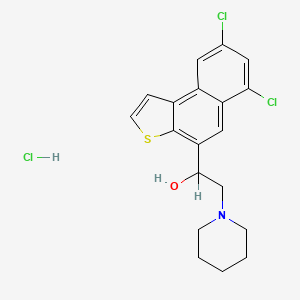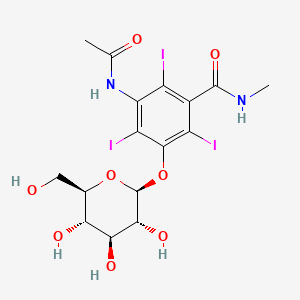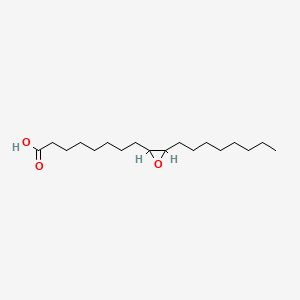
9,10-Epoxystearic acid
概要
説明
Synthesis Analysis
The synthesis of 9,10-epoxystearic acid involves the oxidation of oleic acid, a process that can be catalyzed by various agents. Notably, the epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid has been demonstrated in a particulate preparation from spinach, showcasing the enzyme's stringent substrate specificity and the requirement of ATP, CoA, NADPH, and O2 for maximal activity (Croteau & Kolattukudy, 1975).
Molecular Structure Analysis
The molecular structure of 9,10-epoxystearic acid features an epoxide group at the 9th and 10th carbon atoms of the stearic acid chain. The absolute configurations of cis-9,10-epoxystearic acid and its derivatives have been determined, indicating the stereochemical complexity and the importance of enantioselectivity in its reactions (Korver & Ward, 1973).
Chemical Reactions and Properties
9,10-Epoxystearic acid participates in a variety of chemical reactions, reflecting its chemical properties. It has been studied for its hydrolysis reactions catalyzed by plant and mammalian epoxide hydrolases, which display significant enantioselectivity (Summerer et al., 2002). Furthermore, the acid-catalyzed ring opening of methyl 9,10-epoxystearate using synthetic saponite acid clay as a catalyst showcases its potential for conversion into useful derivatives with high selectivity (Guidotti et al., 2009).
科学的研究の応用
Enzymatic Hydrolysis and Stereochemistry : 9,10-Epoxystearic acid has been used to study the stereochemical features of its hydrolysis catalyzed by epoxide hydrolases from plants and mammals. This research helps understand the enantioselectivity and stereoselectivity of these enzymes, which is crucial for mapping the active sites and understanding the biological roles of epoxide hydrolases (Summerer et al., 2002).
Presence in Human Leukocytes : Investigations into the presence and quantitative determination of cis-9,10-epoxystearic acid in human leukocytes have been conducted. This research is significant for understanding the role of this compound in human health, particularly in immune cells (Fahlstadius, 1988).
Chemical Conversion Studies : Studies have been done on the acid-catalyzed conversion of epoxyesters like 9,10-epoxystearic acid to hydroxyesters, which is useful in chemical synthesis and understanding reaction mechanisms (Maerker et al., 1964).
Catalysis and Environmental Applications : The reaction of methyl 9,10-epoxystearate ring opening using synthetic saponite acid clay as a catalyst has been studied. This research contributes to green chemistry and the development of environmentally benign catalysts (Guidotti et al., 2009).
Role in Plant-Pathogen Interactions : The role of 9,10-epoxystearic acid and its derivatives in plant defense mechanisms, particularly as potential messengers in plant-pathogen interactions, has been explored. This research is crucial for understanding plant immunity and the biochemical pathways involved (Pinot et al., 1999).
Novel Compound Identification in Fruits : The identification of novel compounds like 18-oxo-9,10-epoxystearic acid in the cutin of young apple fruits has been achieved, adding to the knowledge of fruit biochemistry (Kolattukudy, 1973).
Applications in Lipid Metabolism Studies : Research has been conducted on the effects of epoxy stearic acid on lipid metabolism in HepG2 cells, providing insights into the metabolic impacts of this compound, which is important for nutritional science and the understanding of lipid metabolism disorders (Liu et al., 2020).
Safety And Hazards
特性
IUPAC Name |
8-(3-octyloxiran-2-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61792-39-0 (ammonium salt) | |
| Record name | 9,10-Epoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90866879 | |
| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Epoxystearic acid | |
CAS RN |
2443-39-2 | |
| Record name | 9,10-Epoxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Epoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxyoleic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-octyloxiran-2-octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

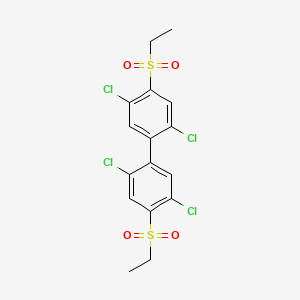
![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)
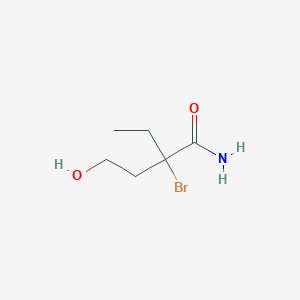
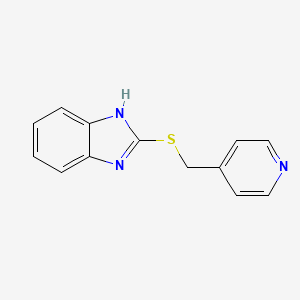
![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
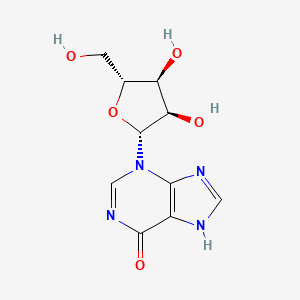
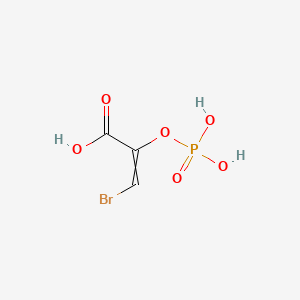

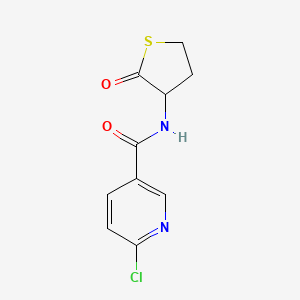
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
